imidazo[1,2-a][1,3,5]triazin-4(8H)-one
Overview
Description
Imidazo[1,2-a][1,3,5]triazin-4(8H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive target for synthesis and research. In
Scientific Research Applications
Imidazo[1,2-a][1,3,5]triazin-4(8H)-one has shown potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral properties. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease. In material science, imidazo[1,2-a][1,3,5]triazin-4(8H)-one has been used as a building block for the synthesis of functional materials, such as organic light-emitting diodes and field-effect transistors.
Mechanism of Action
The mechanism of action of imidazo[1,2-a][1,3,5]triazin-4(8H)-one varies depending on its application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In antimicrobial and antiviral research, imidazo[1,2-a][1,3,5]triazin-4(8H)-one has been shown to disrupt the replication of microorganisms by inhibiting the activity of specific enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of imidazo[1,2-a][1,3,5]triazin-4(8H)-one also vary depending on its application. In anticancer research, this compound has been shown to decrease tumor growth and increase survival rates in animal models. In antimicrobial and antiviral research, imidazo[1,2-a][1,3,5]triazin-4(8H)-one has been shown to effectively inhibit the growth of microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using imidazo[1,2-a][1,3,5]triazin-4(8H)-one in lab experiments is its unique structure, which allows for the synthesis of functional materials with specific properties. Additionally, this compound has shown promising results in various biological assays, making it an attractive target for drug discovery. However, the synthesis of imidazo[1,2-a][1,3,5]triazin-4(8H)-one requires careful optimization of reaction conditions, and its use in biological assays requires further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of imidazo[1,2-a][1,3,5]triazin-4(8H)-one. In medicinal chemistry, this compound could be further explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other diseases. In material science, the synthesis of functional materials using imidazo[1,2-a][1,3,5]triazin-4(8H)-one could be optimized to improve their properties. Additionally, further research is needed to fully understand the mechanism of action of imidazo[1,2-a][1,3,5]triazin-4(8H)-one in biological assays, which could lead to the development of more effective drugs.
properties
IUPAC Name |
3H-imidazo[1,2-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-3-7-4-6-1-2-9(4)5/h1-3H,(H,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGVGDSJPKKZPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)NC=NC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568264 | |
Record name | Imidazo[1,2-a][1,3,5]triazin-4(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
imidazo[1,2-a][1,3,5]triazin-4(8H)-one | |
CAS RN |
138840-83-2 | |
Record name | Imidazo[1,2-a][1,3,5]triazin-4(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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